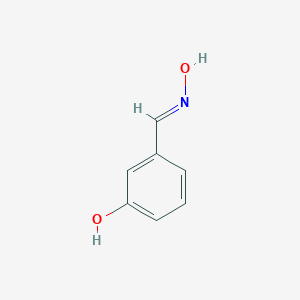

3-Hidroxibenzaldehído oxima

Descripción general

Descripción

3-Hydroxybenzaldehyde oxime is an organic compound . It is a colorless solid and has a molecular weight of 137.14 . The IUPAC name for this compound is 3-hydroxybenzaldehyde oxime .

Synthesis Analysis

The synthesis of oximes from aryl aldehydes, such as 3-Hydroxybenzaldehyde, can be prepared using hydroxylamine hydrochloride . The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde oxime can be represented by the linear formula C7H7NO2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

The reaction of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride . The addition elimination reaction, one of the important reactions of organic chemistry, was carried out using local sources . With this reaction, aryl oximes were obtained from aryl aldehydes in mineral water under catalyst-free conditions .Aplicaciones Científicas De Investigación

3-Hidroxibenzaldehído Oxima: Aplicaciones de investigación científica

Química sintética: Las oximas, incluida la this compound, se utilizan a menudo como intermediarios en la síntesis orgánica. Pueden sufrir diversas reacciones, como la ciclación y el acoplamiento cruzado catalizado por metales, para formar moléculas complejas para productos farmacéuticos o ciencia de materiales .

Ciencia de los materiales: Las oximas se utilizan en la creación de Redes Adaptables Covalentes (CAN) debido a sus propiedades dinámicas. Estas redes tienen aplicaciones en materiales autocurativos y superficies sensibles .

Productos farmacéuticos: Los éteres de oxima, derivados de oximas, se han utilizado para sintetizar varios compuestos farmacológicamente activos, como los éteres de indirubina-3'-oxima, que pueden tener aplicaciones en el desarrollo de fármacos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that oximes, in general, can interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that oximes can influence various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known that oximes can have various biological effects depending on their specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

3-Hydroxybenzaldehyde Oxime is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans . The nature of these interactions is complex and can influence various biochemical reactions.

Cellular Effects

3-Hydroxybenzaldehyde Oxime has been found to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxybenzaldehyde Oxime involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it forms an oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

3-Hydroxybenzaldehyde Oxime is involved in certain metabolic pathways. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans

Propiedades

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

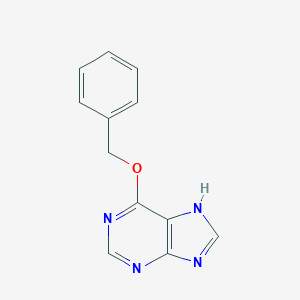

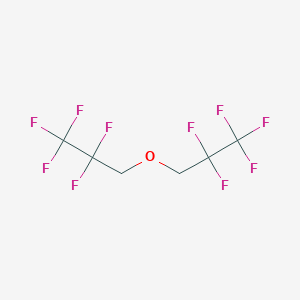

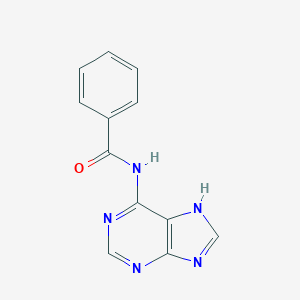

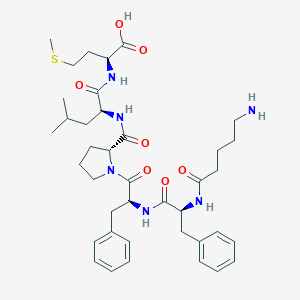

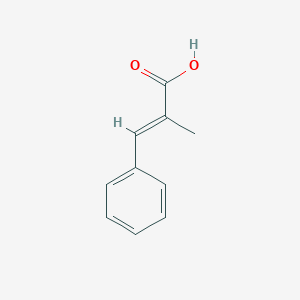

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.